REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][N:7]1[CH3:11])=[C:2]=[S:3].[OH-].[NH4+:13]>>[CH3:11][N:7]1[CH2:8][CH2:9][CH2:10][CH:6]1[CH2:5][CH2:4][NH:1][C:2]([NH2:13])=[S:3] |f:1.2|
|
Name
|
2-(2-isothiocyanatoethyl)-1-methylpyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=S)CCC1N(CCC1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1)CCNC(=S)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |